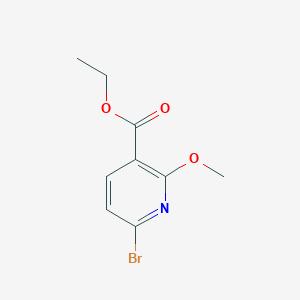

Ethyl 6-bromo-2-methoxynicotinate

Description

Ethyl 6-bromo-2-methoxynicotinate is a substituted nicotinic acid derivative featuring a bromine atom at the 6-position, a methoxy group at the 2-position, and an ethyl ester at the 3-carboxyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridine derivatives are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 6-bromo-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

LRJVKBLRYLCWHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-bromo-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-methoxynicotinate using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to track the progress.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of 6-azido-2-methoxynicotinate or 6-thiocyanato-2-methoxynicotinate.

Oxidation: Formation of ethyl 6-bromo-2-oxo-nicotinate.

Reduction: Formation of ethyl 6-bromo-2-methoxy-1,2-dihydronicotinate.

Scientific Research Applications

Ethyl 6-bromo-2-methoxynicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Ester Group Variations: The methyl ester (Mthis compound) is more cost-effective for small-scale research (e.g., €75/100 mg vs. Ethyl esters generally exhibit slightly higher lipophilicity, which may influence solubility in organic solvents.

Halogen Substitution :

- Replacing bromine with chlorine (Ethyl 2-chloro-6-methoxynicotinate) reduces steric bulk and alters reactivity. Chlorine’s weaker leaving-group ability compared to bromine may limit efficiency in cross-coupling reactions but enhances stability .

- Dual halogenation (e.g., Ethyl 2-bromo-6-chloronicotinate) introduces orthogonal reactivity for sequential functionalization .

Functional Group Modifications: The carboxylic acid derivative (6-Bromo-2-methoxynicotinic acid) is more polar, making it suitable for salt formation or conjugation in drug design . Amino-substituted analogues (e.g., Ethyl 5-amino-6-bromo-2-methylnicotinate) introduce basicity and hydrogen-bonding capacity, expanding utility in metal coordination or biomolecular interactions .

Synthetic Applications: Brominated nicotinates are pivotal in multicomponent reactions, as demonstrated by the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives from acetylenic esters and bromopyruvate .

Research and Commercial Considerations

- Purity and Availability : Mthis compound is marketed with >98% purity for research use, while this compound’s commercial availability is less documented .

Biological Activity

Ethyl 6-bromo-2-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHBrN O

- Molecular Weight : 260.08 g/mol

- CAS Number : 1804507-80-9

The compound features a bromine atom at the 6-position of the nicotinic acid derivative, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. For instance, it has been shown to interact with enzymes involved in viral replication, specifically HIV integrase, which is essential for the integration of viral DNA into the host genome. Structural modifications at the 6-position have been linked to enhanced antiviral efficacy against resistant strains of HIV .

Antiviral Properties

This compound exhibits notable antiviral activity. In vitro studies have demonstrated its effectiveness against HIV by inhibiting the integrase enzyme. The compound's structure allows it to mimic substrates, fitting within the "substrate envelope," which is critical for maintaining potency against mutant forms of the virus .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Its ability to inhibit specific cellular pathways involved in cancer proliferation is under investigation. For example, compounds in its class have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activity Summary

| Activity | IC (μM) | EC (μM) | Cell Line |

|---|---|---|---|

| HIV Integrase Inhibition | <10 | >200 | HIV-1 Vector |

| Cytotoxicity | 32 ± 4 | Not Determined | Human Osteosarcoma (HOS) |

Note: IC refers to the concentration required to inhibit 50% of target activity, while EC refers to the concentration required for 50% of maximal effect.

Case Study: HIV Resistance

A study focused on derivatives of this compound highlighted its effectiveness against HIV strains resistant to standard treatments. The compound displayed a strong binding affinity to integrase, suggesting that it could be developed as a treatment option for patients with drug-resistant HIV .

Pharmacokinetics and Safety Profile

This compound is characterized by favorable pharmacokinetic properties:

- BBB Permeant : Yes

- CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes

- Skin Permeation : Log Kp = -6.36 cm/s

These properties suggest that the compound can effectively cross the blood-brain barrier and may have implications for central nervous system-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.